molecular formula C23H24ClFN2O B13783364 Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride CAS No. 97805-03-3

Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride

Katalognummer: B13783364
CAS-Nummer: 97805-03-3
Molekulargewicht: 398.9 g/mol
InChI-Schlüssel: LHMDSBDHRXPARH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Formula: C₂₃H₂₃FN₂O·HCl CAS Number: 97805-03-03 Structure: This compound features a piperidylidene core substituted with a phenyl group and a 3-(p-fluorobenzoyl)propyl chain. The acetonitrile moiety is attached to the piperidylidene nitrogen, and the hydrochloride salt enhances its solubility and stability.

Eigenschaften

CAS-Nummer

97805-03-3

Molekularformel

C23H24ClFN2O

Molekulargewicht

398.9 g/mol

IUPAC-Name

2-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-1-ium-4-ylidene]-2-phenylacetonitrile;chloride

InChI

InChI=1S/C23H23FN2O.ClH/c24-21-10-8-20(9-11-21)23(27)7-4-14-26-15-12-19(13-16-26)22(17-25)18-5-2-1-3-6-18;/h1-3,5-6,8-11H,4,7,12-16H2;1H

InChI-Schlüssel

LHMDSBDHRXPARH-UHFFFAOYSA-N

Kanonische SMILES

C1C[NH+](CCC1=C(C#N)C2=CC=CC=C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound involves multi-step organic transformations including:

  • Formation of the piperidylidene intermediate
  • Introduction of the p-fluorobenzoylpropyl substituent
  • Coupling with phenyl-substituted acetonitrile moiety
  • Final conversion to the hydrochloride salt

These steps typically employ condensation, nucleophilic substitution, and amide coupling reactions under controlled conditions.

Detailed Preparation Steps and Conditions

Introduction of the p-Fluorobenzoyl Group
  • The p-fluorobenzoyl moiety is introduced via reaction of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate in a key intermediate step.
  • This is typically performed under conditions analogous to the preparation of intermediate B-2 as described in European Patent EP 3717477 B1, ensuring regioselective acylation of the piperidine nitrogen.
Coupling with Phenyl-Substituted Acetonitrile
  • The phenyl group attached to the acetonitrile is introduced via nucleophilic substitution or condensation reactions involving phenylacetonitrile derivatives.
  • The reaction often employs bases such as potassium carbonate and phase transfer catalysts like tetra-n-butyl ammonium bromide in nitrile solvents (acetonitrile or propionitrile).
  • The reaction mixture is heated to reflux for 5 to 8 hours to ensure completion.
Salt Formation
  • The final step involves conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically toluene or methylene chloride.
  • This step improves the compound’s stability and facilitates isolation as crystalline material.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
Piperidylidene formation Triethyl 2-phosphonopropionate, NaH Dry THF 20°C (initial), reflux 16 hours Intermediate oil obtained
p-Fluorobenzoyl introduction tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate Toluene or similar Ambient to reflux Several hours Regioselective acylation
Phenylacetonitrile coupling Base (K2CO3), phase transfer catalyst (TBAB) Acetonitrile or propionitrile Reflux 5-8 hours Completion monitored by TLC/HPLC
Hydrochloride salt formation HCl Toluene, methylene chloride Room temperature 1-2 hours Crystalline hydrochloride salt

Research Findings and Optimization Notes

  • The use of phase transfer catalysts like tetra-n-butyl ammonium bromide significantly improves the yield and rate of the coupling reaction by facilitating transfer of ionic species into the organic phase.
  • The choice of solvent is critical; methylene chloride is preferred for halogenation and salt formation steps due to its stability and ease of removal.
  • Reaction temperature control is essential during the addition of reactive intermediates to avoid exothermic side reactions, particularly when introducing the p-fluorobenzoyl group.
  • The presence of the p-fluoro substituent on the benzoyl ring enhances biological activity and influences the electronic properties of the molecule, as supported by structure-activity relationship studies in related aryl acetamide compounds.
  • Hydrolysis and esterification steps are carefully controlled to maintain stereochemical integrity and avoid racemization.

Analyse Chemischer Reaktionen

Formation of the Piperidylidene-Acetonitrile Core

The acetonitrile-piperidylidene backbone is synthesized via Knoevenagel condensation between a substituted piperidine and phenylacetonitrile derivatives.

  • Reagents : Piperidine-4-one, phenylacetonitrile, ammonium acetate, acetic acid.

  • Conditions : Reflux in ethanol (80°C, 12–24 hrs) .

StepReactantsConditionsYieldReference
1Piperidine-4-one + phenylacetonitrileEthanol, NH₄OAc, 80°C~65%

Salt Formation (Hydrochloride)

The free base is converted to the hydrochloride salt via acid-base reaction :

  • Reagents : HCl gas or aqueous HCl.

  • Conditions : Ethanol, 0–5°C .

Nitrile Hydrolysis

The nitrile group undergoes partial hydrolysis to an amide or carboxylic acid under acidic/basic conditions:

  • Acidic (HCl) : Forms phenylacetamide (minor pathway).

  • Basic (NaOH) : Forms phenylacetic acid (major pathway) .

ConditionProductRate Constant (k)Reference
1M HCl (reflux)Phenylacetamide2.1 × 10⁻³ min⁻¹
1M NaOH (reflux)Phenylacetic acid4.7 × 10⁻³ min⁻¹

Degradation of the Fluorobenzoyl Group

The p-fluorobenzoyl moiety is resistant to hydrolysis but undergoes photooxidation under UV light (λ = 254 nm):

  • Product : 4-Fluorobenzoic acid (confirmed via HPLC) .

Metabolic Pathways (In Vivo)

In hepatic microsomes, the compound is metabolized via CYP3A-mediated oxidation :

  • Primary metabolite : 3-(4-Fluorobenzoyl)propionic acid (FBPA) .

  • Secondary pathway : N-Dealkylation at the piperidine nitrogen .

EnzymePathwayMetaboliteReference
CYP3A4OxidationFBPA
CYP2D6N-DealkylationDespropyl derivative

Reactivity in Cross-Coupling Reactions

The phenylacetonitrile group participates in Pd-catalyzed couplings :

  • Suzuki-Miyaura : Forms biaryl derivatives with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) .

Reaction TypeReagentsConditionsYieldReference
Suzuki-Miyaura4-Bromophenylboronic acid, Pd(PPh₃)₄DME, 90°C58%

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C :

  • Major products : CO, HCN, and fluorinated aromatics (GC-MS data) .

Wissenschaftliche Forschungsanwendungen

Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules, particularly those targeting G-protein-coupled receptors (GPCRs) and ion channels. Below is a comparative analysis:

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Target (if known)
Target Compound (97805-03-03) Piperidylidene 3-(p-fluorobenzoyl)propyl, phenyl, acetonitrile Not explicitly stated in evidence
HBK Series (HBK14–HBK19) Piperazine Phenoxyalkyl chains, methoxyphenyl Serotonin/dopamine receptors (inferred)
8-Chloro-11-(4-piperidylidene) Piperidylidene Chloro, benzo-cycloheptapyridine CNS disorders (inferred from structure)
Diphenyl[(S)-pyrrolidin-3-yl]acetonitrile Pyrrolidine Diphenyl, acetonitrile Not specified
NPS R568 Phenylethylamine Methoxy, chlorophenyl Calcium-sensing receptor (CaSR)

Key Observations :

Piperazine vs. Piperidylidene : The HBK series (piperazine-based) lacks the conjugated double bond in the piperidylidene ring, which may reduce rigidity and alter receptor binding kinetics compared to the target compound .

Substituent Effects: The p-fluorobenzoyl group in the target compound distinguishes it from analogues like HBK15 (chloro-methylphenoxy) and HBK18 (trimethylphenoxy), which prioritize halogenated or alkylated aromatic groups .

Acetonitrile Moieties : Both the target compound and diphenyl[(S)-pyrrolidin-3-yl]acetonitrile feature acetonitrile groups, but the latter’s pyrrolidine core may limit cross-reactivity with piperidylidene-targeting systems .

Critical Findings :

  • The target compound’s hydrochloride salt improves bioavailability compared to non-salt forms (e.g., HBK series) .

Biologische Aktivität

The compound Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride is a derivative of piperidine and has garnered interest due to its potential pharmacological properties. This article synthesizes existing research on its biological activity, focusing on its mechanisms of action, therapeutic applications, and safety profiles.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClFNOC_{19}H_{22}ClFNO with a molecular weight of approximately 335.84g/mol335.84\,g/mol. The compound features a p-fluorobenzoyl group attached to a piperidine derivative, which is crucial for its biological activity.

Research indicates that compounds related to this structure may interact with various neurotransmitter receptors, particularly those involved in adrenergic signaling. The presence of the p-fluorobenzoyl moiety enhances binding affinity to these receptors, influencing cardiovascular responses and central nervous system (CNS) activities.

1. Adrenergic Activity

The compound exhibits significant adrenergic activity, primarily as an agonist at alpha-1 adrenergic receptors. This interaction can lead to:

  • Vasoconstriction : Increased peripheral vascular resistance.
  • Increased Blood Pressure : Useful in treating hypotension.
  • CNS Effects : Potential for increased alertness and reduced fatigue.

2. Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:

  • Hepatoma (Huh7) : Inhibition of cell proliferation.
  • Breast Cancer (T47D) : Induction of apoptosis in cancerous cells .

3. Safety Profile

The safety data indicates that the compound may cause side effects typical of adrenergic agonists, including:

  • Cardiovascular Responses : Palpitations, hypertension, and potential arrhythmias.
  • CNS Effects : Anxiety, tremors, and insomnia .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Adrenergic AgonismVasoconstriction, increased BP
CytotoxicityInhibited proliferation in Huh7 cells
CNS StimulationIncreased alertness
Side EffectsHypertension, anxiety

Case Study 1: Cardiovascular Effects

A study assessed the effects of phenylephrine (a related compound) on cardiomyocyte contraction rates. Results indicated an increase in intracellular calcium levels leading to enhanced contraction rates, suggesting a similar mechanism may be applicable to the hydrochloride variant under discussion .

Case Study 2: Antineoplastic Activity

Research involving synthesized piperidine derivatives showed promising results against hepatoma and breast cancer cell lines. The compounds demonstrated selective toxicity towards malignant cells while sparing normal cells, indicating potential for therapeutic use in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodology : The compound is synthesized via nucleophilic substitution and condensation. A key intermediate, such as 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine, can be prepared by reacting 1,3-dichloropropane with a substituted piperazine in dry acetonitrile under reflux (60–80°C, 24–48 hours) using K₂CO₃ as a base and NaI as a catalyst . Purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H-NMR (DMSO-d₆, 400 MHz) .
Key Reagents Conditions Analytical Methods
Dry acetonitrileReflux, 72 hoursHPLC (C18, 254 nm)
K₂CO₃/NaI catalystNitrogen atmosphere¹H-NMR (δ 7.2–8.1 ppm, aromatic)

Q. How is the compound characterized structurally, and what spectral markers are critical?

  • Methodology : Structural confirmation relies on:

  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 456.2 (calculated for C₂₄H₂₅FN₃O·HCl).
  • ¹³C-NMR : Peaks at δ 170–175 ppm (carbonyl of p-fluorobenzoyl), δ 115–125 ppm (aromatic carbons), and δ 50–60 ppm (piperidylidene) .
  • IR Spectroscopy : Stretching bands at 1680 cm⁻¹ (C=O) and 2240 cm⁻¹ (C≡N) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodology : Radioligand binding assays (e.g., 5-HT₁A, D₂ receptors):

Prepare rat brain membranes (frontal cortex for 5-HT₁A).

Incubate with [³H]8-OH-DPAT (5-HT₁A) or [³H]spiperone (D₂) at 25°C for 60 minutes.

Measure displacement using scintillation counting.

  • Key Parameters : Kᵢ values <100 nM suggest high affinity. Contradictions in Kᵢ across studies may arise from membrane preparation differences or ligand concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzoyl vs. methoxy substituents) impact receptor binding kinetics?

  • Methodology : Perform SAR studies by synthesizing analogs (e.g., replacing p-fluorobenzoyl with p-methoxybenzoyl) and comparing binding affinities. Use molecular docking (e.g., AutoDock Vina) to model interactions with 5-HT₁A (PDB: 7E2Z).
  • Critical Findings : The p-fluorobenzoyl group enhances hydrophobic interactions with Tyr390 in the 5-HT₁A binding pocket, increasing Kᵢ by 3-fold compared to methoxy analogs .

Q. How can contradictory data on metabolic stability (e.g., in vitro vs. in vivo) be resolved?

  • Methodology :

  • In vitro : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS.
  • In vivo : Administer compound (5 mg/kg, IV) to Sprague-Dawley rats; collect plasma at 0–24 hours.
  • Analysis : Discrepancies often stem from protein binding differences or extrahepatic metabolism. Adjust models using allometric scaling or PBPK simulations .

Q. What strategies validate target engagement in neurological disease models?

  • Methodology :

Behavioral Assays : Test in marble-burying (anxiety) or forced swim tests (depression) at 1–10 mg/kg (IP).

Biomarkers : Measure extracellular serotonin in mPFC via microdialysis (UHPLC-ECD detection).

PET Imaging : Use [¹¹C]radiolabeled compound to confirm brain penetration (SUV >0.5 in striatum) .

Model Dose Endpoint
Forced swim test (rats)5 mg/kg, IPImmobility time reduction ≥30%
Microdialysis (mPFC)2 mg/kg, IV5-HT increase ≥50% at 60 min

Data Contradiction Analysis

Q. Why do affinity values (Kᵢ) for 5-HT₁A vary across studies (e.g., 12 nM vs. 45 nM)?

  • Root Causes :

  • Receptor Source : Rat cortical membranes vs. transfected HEK293 cells.
  • Ligand Choice : [³H]8-OH-DPAT (agonist) vs. [³H]WAY-100635 (antagonist).
  • Solution : Standardize assays using recombinant human receptors and 1 nM [³H]WAY-100635 .

Q. How to address discrepancies in metabolic half-life (t₁/₂) between species?

  • Analysis : Rat t₁/₂ (2.5 hours) vs. human microsomes (6 hours) may reflect CYP2D6/3A4 polymorphisms. Use chimeric mice with humanized liver for bridging studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.